molecular formula C22H20FNO5S B15108936 (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B15108936
M. Wt: 429.5 g/mol
InChI Key: LUJPZBRHWHANOG-OCKHKDLRSA-N
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Description

The compound (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furobenzoxazinone core, a fluorobenzylidene group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the furobenzoxazinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorobenzylidene group: This step often involves a condensation reaction with a fluorobenzaldehyde derivative.

    Incorporation of the dioxidotetrahydrothiophenyl moiety: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C22H20FNO5S

Molecular Weight

429.5 g/mol

IUPAC Name

(7Z)-3-(1,1-dioxothiolan-3-yl)-7-[(2-fluorophenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H20FNO5S/c1-13-21-15(10-24(12-28-21)16-6-7-30(26,27)11-16)8-17-20(25)19(29-22(13)17)9-14-4-2-3-5-18(14)23/h2-5,8-9,16H,6-7,10-12H2,1H3/b19-9-

InChI Key

LUJPZBRHWHANOG-OCKHKDLRSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)C5CCS(=O)(=O)C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)C5CCS(=O)(=O)C5

Origin of Product

United States

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